3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,4-dien-1-one core substituted with dimethyl and pyridin-2-yl hydrazinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 3,4-dimethylcyclohexa-2,4-dien-1-one with pyridin-2-yl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridin-2-yl hydrazinylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Another compound with pyridinyl groups, known for its use in oxidation reactions.
4-(2-Pyridylazo)resorcinol: Used in studies of metal ion interactions and as a reagent in analytical chemistry.
Uniqueness
3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of both dimethyl and pyridin-2-yl hydrazinylidene groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
31867-73-9 |
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Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4,5-dimethyl-2-(pyridin-2-yldiazenyl)phenol |
InChI |
InChI=1S/C13H13N3O/c1-9-7-11(12(17)8-10(9)2)15-16-13-5-3-4-6-14-13/h3-8,17H,1-2H3 |
InChI Key |
AMZSFTDASUCHGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)N=NC2=CC=CC=N2 |
Origin of Product |
United States |
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